1-O-palmitoyl-2-O-(epoxyisoprostanoyl)-sn-glycero-3-phosphocholine
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Overview
Description
1-O-palmitoyl-2-O-(epoxyisoprostanoyl)-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine having palmitoyl and epoxyisoprostanoyl groups at the 1- and 2-positions respectively.
Scientific Research Applications
Interaction with Ozone at the Air-Water Interface
1-O-palmitoyl-2-O-(epoxyisoprostanoyl)-sn-glycero-3-phosphocholine, as part of the phosphocholine family, interacts with ozone at the air-water interface. This interaction serves as a sensitive indicator of chemical reactions, particularly in the presence of ozone, which is crucial in understanding atmospheric and environmental chemistry processes (Lai, Yang, & Finlayson‐Pitts, 1994).
Role in Atherosclerosis
This compound plays a significant role in endothelial activation during the development of atherosclerosis. Its reactivity with amines and the ability to undergo specific chemical transformations make it a valuable compound for studying and potentially targeting processes involved in cardiovascular diseases (Jung et al., 2008).
Analytical Method Development
Advanced analytical methods have been developed for quantitatively analyzing this phosphocholine and its hydrolysis products. These methods are vital for controlling the acyl migration process in lipid synthesis and modification, which is essential in biochemistry and pharmaceutical research (Kiełbowicz et al., 2012).
Synthesis and Properties Study
The synthesis of this phosphocholine, particularly its dimeric forms, has been studied to understand its unique properties. These studies contribute to the understanding of membrane dynamics, lipid interactions, and the development of new lipid-based materials (Yamauchi, Togawa, & Kinoshita, 1996).
Use in Experimental Techniques
The chain-deuterated version of this phosphocholine has been produced and utilized in various experimental techniques, especially in studies requiring precise isotopic labeling. This is particularly useful in studies involving neutron reflectometry for the investigation of lipid bilayer structures (Yepuri et al., 2016).
Properties
Molecular Formula |
C44H77NO10P+ |
---|---|
Molecular Weight |
811.1 g/mol |
IUPAC Name |
2-[[(2R)-3-hexadecanoyloxy-2-[4-[(2R,3R)-3-[(E)-[(2S)-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]methyl]oxiran-2-yl]butanoyloxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H76NO10P/c1-6-8-10-12-14-15-16-17-18-19-20-22-24-28-43(47)51-35-38(36-53-56(49,50)52-33-32-45(3,4)5)54-44(48)29-25-27-41-42(55-41)34-39-37(30-31-40(39)46)26-23-21-13-11-9-7-2/h21,23,30-31,34,37-38,41-42H,6-20,22,24-29,32-33,35-36H2,1-5H3/p+1/b23-21-,39-34+/t37-,38+,41+,42+/m0/s1 |
InChI Key |
QLDAKUMQNLOERP-XHZZSHSUSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC[C@@H]1[C@H](O1)/C=C/2\[C@H](C=CC2=O)C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCC1C(O1)C=C2C(C=CC2=O)CC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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